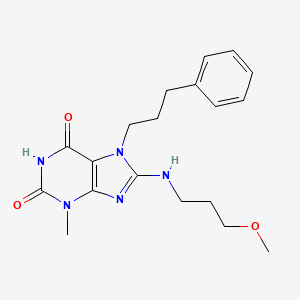![molecular formula C24H21ClN4O5 B2817593 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 923192-85-2](/img/structure/B2817593.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide:
Antimicrobial Activity
This compound has shown promising results in antimicrobial research. Studies have indicated that derivatives of pyrido[3,2-d]pyrimidin-4(1H)-ones exhibit broad-spectrum antibacterial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria . The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death.
Antifungal Properties
In addition to its antibacterial capabilities, this compound has demonstrated antifungal activity. Research has shown that it can inhibit the growth of various fungal strains, making it a potential candidate for antifungal drug development . Its mechanism involves disrupting the fungal cell membrane, leading to cell lysis.
Anticancer Research
The unique structure of this compound makes it a candidate for anticancer research. It has been studied for its ability to inhibit the proliferation of cancer cells. The compound can induce apoptosis (programmed cell death) in cancer cells by interfering with their DNA replication processes . This makes it a potential lead compound for developing new anticancer therapies.
Anti-inflammatory Applications
This compound has also been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that mediate inflammation. By reducing the levels of these cytokines, the compound can potentially be used to treat inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a potential candidate for developing treatments for these conditions.
Antiviral Activity
The compound has been studied for its antiviral properties. It can inhibit the replication of certain viruses by interfering with their RNA or DNA synthesis . This makes it a potential candidate for developing antiviral drugs, especially for viruses that currently have limited treatment options.
Enzyme Inhibition
This compound has been found to inhibit certain enzymes that are crucial for the survival of pathogens. For example, it can inhibit enzymes involved in the synthesis of bacterial cell walls or viral replication . This enzyme inhibition property makes it a valuable tool in the development of new antibiotics and antiviral drugs.
Drug Delivery Systems
Finally, this compound has potential applications in drug delivery systems. Its unique chemical structure allows it to be used as a carrier for delivering other drugs to specific targets in the body . This can enhance the efficacy and reduce the side effects of the drugs being delivered.
These diverse applications highlight the potential of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide in various fields of scientific research. Each application opens up new avenues for further investigation and development.
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-33-17-9-10-20(34-2)18(12-17)27-21(30)14-28-19-4-3-11-26-22(19)23(31)29(24(28)32)13-15-5-7-16(25)8-6-15/h3-12H,13-14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRHDOGZKRBHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2817512.png)
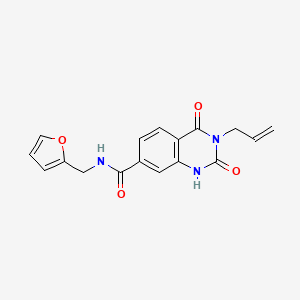
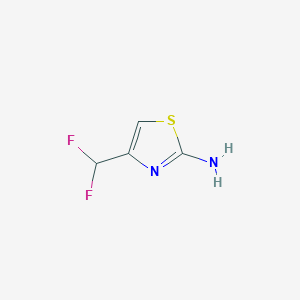
![1-Cyclopentyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2817516.png)
![N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2817517.png)
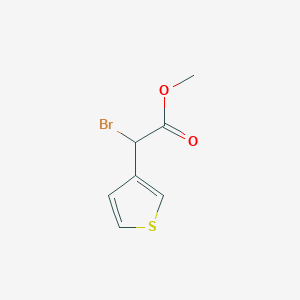
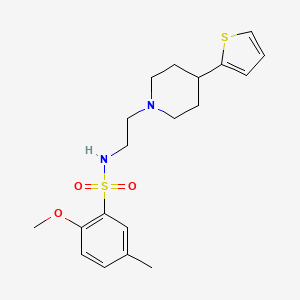
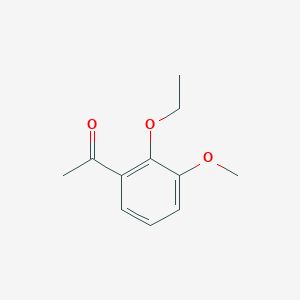

![Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride](/img/structure/B2817526.png)
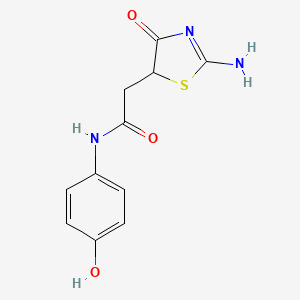
![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)
